molecular formula C30H44O4 B1153217 Semialactone CAS No. 366450-46-6

Semialactone

Cat. No.: B1153217
CAS No.: 366450-46-6
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Semialactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of semialactic acid .

Properties

IUPAC Name

(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMZYIRHZHRDGC-GJHSOGOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological activity of semialactone?

A1: this compound, a dammarane triterpene, has been shown to exhibit inhibitory activity against human acyl-CoA:cholesterol acyltransferase (hACAT). [] This enzyme plays a crucial role in the synthesis and storage of cholesterol esters. []

Q2: What is the source of this compound?

A2: this compound has been isolated from the stem bark of Rhus javanica [] and the branches of Rhus chinensis. []

Q3: How potent is this compound as an hACAT inhibitor?

A3: Studies demonstrated that this compound inhibits both human ACAT1 and ACAT2. The IC50 values for human ACAT1 and ACAT2 were 79.1 μM and 76.9 μM, respectively. []

Q4: What is the structural characterization of this compound?

A4: While the provided abstracts don't detail the spectroscopic data, they mention that the structure of this compound was elucidated using 2D-NMR analysis, including HMQC, 1H-1H COSY, and HMBC. [] For a comprehensive understanding of its structural characterization, referring to the full research articles is recommended.

Q5: Are there any ongoing studies on this compound's therapeutic potential?

A5: While the provided abstracts highlight this compound's hACAT inhibitory activity, further research is needed to fully explore its therapeutic potential for conditions like hypercholesterolemia or atherosclerosis. [] Investigating its mechanism of action, efficacy in preclinical models, and potential side effects will be crucial for future development.

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